2-(4-Formyl-2-iodophenoxy)acetic acid
Description
2-(4-Formyl-2-iodophenoxy)acetic acid is a halogenated aromatic compound characterized by a phenoxy backbone substituted with an iodine atom at the 2-position, a formyl group at the 4-position, and an acetic acid moiety linked via an ether bond. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. Its iodine substituent enhances electrophilic reactivity, while the formyl group enables participation in condensation reactions, such as Schiff base formation.
Properties
IUPAC Name |
2-(4-formyl-2-iodophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPHVOMYKJFRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-2-iodophenoxy)acetic acid typically involves the iodination of a phenoxyacetic acid derivative followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenoxyacetic acid structure. Subsequent formylation can be achieved using formylating agents such as Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-2-iodophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: 2-(4-Carboxy-2-iodophenoxy)acetic acid.
Reduction: 2-(4-Hydroxymethyl-2-iodophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Formyl-2-iodophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-2-iodophenoxy)acetic acid depends on its specific applicationThe iodine atom can also be involved in substitution reactions, making the compound versatile in synthetic chemistry .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Halogen Effects: The iodine atom in the target compound increases electrophilicity compared to bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid, favoring nucleophilic substitution reactions .
- Substituent Positioning: Methoxy groups (electron-donating) at the 4-position (e.g., in ) elevate ring electron density, contrasting with electron-withdrawing formyl groups, which polarize the aromatic system .
- Steric and Solubility Factors: Dimethoxy substituents () introduce steric hindrance, reducing reaction rates in crowded environments. Ethoxy groups () enhance lipophilicity, impacting bioavailability .
Crystallographic and Hydrogen-Bonding Behavior
- This compound is predicted to form centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) due to the carboxylic acid group, similar to 2-(3-Bromo-4-methoxyphenyl)acetic acid, which exhibits O–H···O interactions .
- 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid crystallizes in a monoclinic system (P2₁/c) with a β angle of 113.67°, indicating significant lattice distortion from methoxy bulk .
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